Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
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Overview
Description
Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a complex organic compound featuring a trimethoxyphenyl group, an oxadiazole ring, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst.
Attachment of the Sulfanyl Acetate Moiety: This final step involves the reaction of the intermediate with propan-2-yl acetate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Brominated or nitrated trimethoxyphenyl derivatives.
Scientific Research Applications
Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate has several scientific research applications:
Medicinal Chemistry: The compound’s trimethoxyphenyl group is known for its pharmacophoric properties, making it a candidate for drug development, particularly in anti-cancer and anti-inflammatory therapies.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: Its potential biological activities, including antimicrobial and antiviral properties, are of significant interest.
Mechanism of Action
The mechanism of action of Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves its interaction with various molecular targets:
Molecular Targets: The trimethoxyphenyl group can interact with proteins such as tubulin and enzymes like thioredoxin reductase.
Pathways Involved: The compound may inhibit pathways related to cell division and oxidative stress, contributing to its potential anti-cancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetic Acid: Shares the trimethoxyphenyl group but lacks the oxadiazole and sulfanyl acetate moieties.
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole Derivatives: Similar core structure but different functional groups attached to the oxadiazole ring.
Uniqueness
Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H20N2O6S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
propan-2-yl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H20N2O6S/c1-9(2)23-13(19)8-25-16-18-17-15(24-16)10-6-11(20-3)14(22-5)12(7-10)21-4/h6-7,9H,8H2,1-5H3 |
InChI Key |
CYEJYNCJZMFQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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